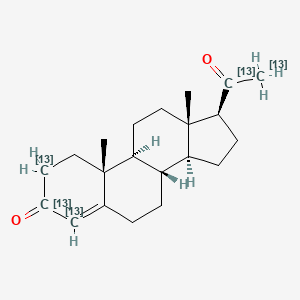
(Rac)-1-Palmitoyl-2-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 is a synthetic compound that belongs to the class of monoacylglycerols. It consists of a palmitic acid moiety esterified at the sn-1 position and a chlorine atom at the sn-2 position of the glycerol backbone. The compound is deuterated at the sn-2 position, which is indicated by the “d5” in its name. This deuteration can be useful in various research applications, particularly in studies involving mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 typically involves the esterification of palmitic acid with a chlorinated glycerol derivative. The reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in the synthesis include palmitic acid, chloropropanediol, and deuterium oxide for the deuteration step. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sn-2 position can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The hydroxyl groups in the glycerol backbone can be oxidized to form carbonyl compounds.
Reduction Reactions: The ester bond can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-palmitoyl-2-hydroxypropane-1,3-diol, 1-palmitoyl-2-aminopropane-1,3-diol, and 1-palmitoyl-2-thiopropane-1,3-diol.
Oxidation Reactions: Products include 1-palmitoyl-2-oxopropane-1,3-diol.
Reduction Reactions: Products include 1-palmitoyl-2-hydroxypropane-1,3-diol.
Scientific Research Applications
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical techniques such as mass spectrometry.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate or inhibitor for various enzymes involved in lipid metabolism, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-hydroxypropane-1,3-diol: Lacks the chlorine atom at the sn-2 position.
1-Palmitoyl-2-aminopropane-1,3-diol: Contains an amino group instead of a chlorine atom at the sn-2 position.
1-Palmitoyl-2-thiopropane-1,3-diol: Contains a thiol group instead of a chlorine atom at the sn-2 position.
Uniqueness
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 is unique due to its deuterated sn-2 position and the presence of a chlorine atom, which makes it a valuable tool in research involving isotopic labeling and studies of lipid metabolism. The deuteration provides stability and allows for precise tracking in analytical applications.
Properties
Molecular Formula |
C19H37ClO3 |
|---|---|
Molecular Weight |
354.0 g/mol |
IUPAC Name |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropyl) hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D |
InChI Key |
DTLWIQAUSLOLCK-XBHHEOLKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)Cl)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



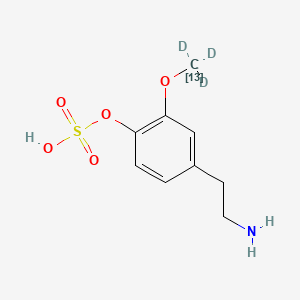
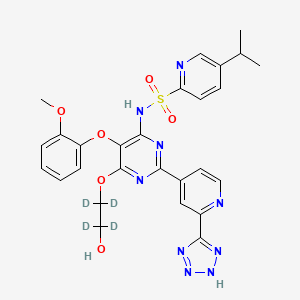
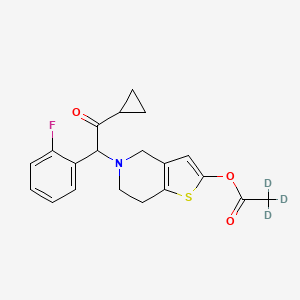
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)

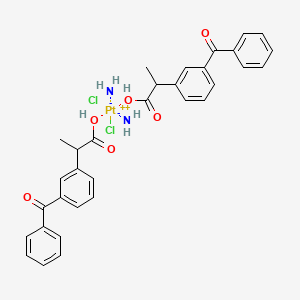
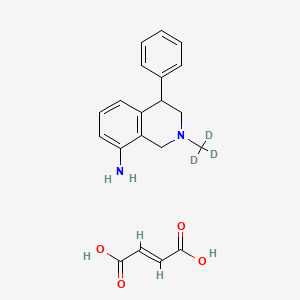
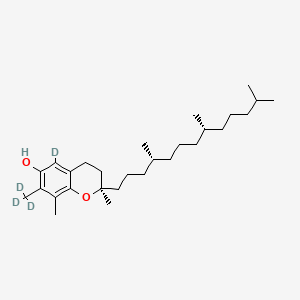
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
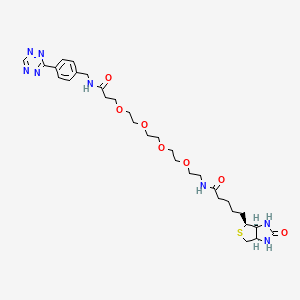
![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
